molecular formula C11H11NO3S B1458982 Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate CAS No. 32187-00-1

Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate

Cat. No.: B1458982
CAS No.: 32187-00-1
M. Wt: 237.28 g/mol
InChI Key: KQYKSUKMKCRTQU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate (CAS Number: 32187-00-1) is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C10H10N2O3S and a molecular weight of 238.26 g/mol, this compound is part of the thiazole family, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC10H10N2O3S
Molecular Weight238.26 g/mol
CAS Number32187-00-1
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-methyl thiazole with diethyl ethoxymethylene-malonate under reflux conditions. This method has been reported to yield significant amounts of the compound with high purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. This compound has shown promising results against certain bacterial strains in preliminary studies. The presence of the thiazole ring is believed to enhance its interaction with microbial targets, leading to effective inhibition of growth .

Anticonvulsant Activity

Thiazoles are noted for their anticonvulsant properties as well. While specific data on this compound is limited, related compounds have exhibited strong anticonvulsant effects in animal models. This suggests a potential therapeutic application in seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A detailed SAR analysis indicates that substituents on the thiazole and pyridine rings play critical roles in enhancing or diminishing biological efficacy. For example, electron-donating groups on the phenyl ring have been associated with increased cytotoxicity against cancer cells .

Case Studies

  • Anticancer Efficacy : A study investigating the cytotoxic effects of various thiazole derivatives found that those with a similar scaffold to this compound exhibited significant activity against human liver carcinoma cell lines (HepG-2) and Jurkat cells. The compounds were tested using MTT assays to determine cell viability and showed promising results comparable to established drugs like doxorubicin .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of synthesized thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent antibacterial effects, suggesting that this compound may also possess similar properties worth investigating further .

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(14)8-4-5-9-12(10(8)13)6-7(2)16-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYKSUKMKCRTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N(C1=O)C=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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